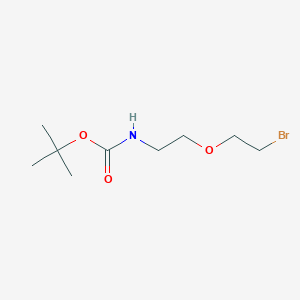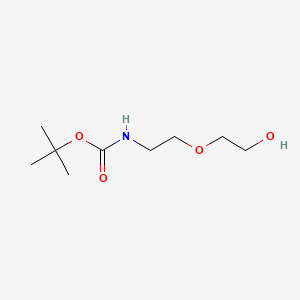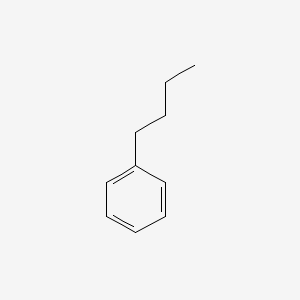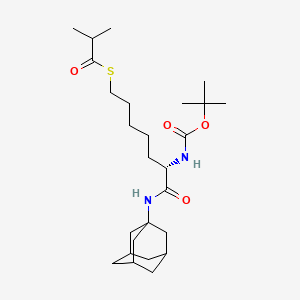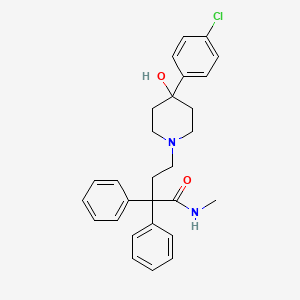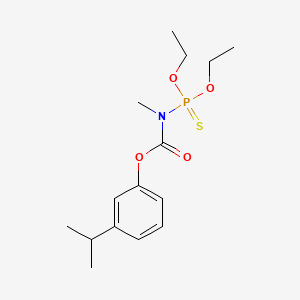
N-(1H-indol-5-yl)benzamide
描述
OAC2 是一种化合物,以其作为八聚体结合转录因子 4 (Oct4) 的活化剂而闻名。Oct4 是一种转录因子,对维持干细胞的多能性至关重要。 OAC2 通过激活 Oct4 基因启动子,提高体细胞向诱导多能干细胞 (iPSC) 的重编程效率 .
作用机制
OAC2 通过激活 Oct4 基因启动子发挥作用,进而增强 Oct4 的表达。这种激活对于将体细胞重编程为 iPSC 至关重要。 所涉及的分子靶点包括 Oct4、Sox2、Klf4 和 c-Myc,它们对维持细胞多能性至关重要 .
类似化合物:
OAC1: 另一个具有类似重编程效率的 Oct4 活化剂。
OAC3: OAC2 的结构类似物,具有类似的特性。
OAC2 的独特性: OAC2 的独特之处在于它对 Oct4 基因启动子的特异性激活,这提高了体细胞向 iPSC 的重编程效率。 这使其成为干细胞研究和再生医学中宝贵的工具 .
生化分析
Biochemical Properties
N-(1H-indol-5-yl)benzamide (OAC2) is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context . For instance, OAC2 has been found to be involved in the catalysis of cross-coupling reactions .
Cellular Effects
The effects of this compound (OAC2) on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, OAC2 has been implicated in the regulation of various cellular processes through its role as a catalyst in cross-coupling reactions .
Molecular Mechanism
The molecular mechanism of action of this compound (OAC2) involves its interactions with biomolecules at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, OAC2 is known to participate in the formation of a unique dinuclear PdI complex, which is an important entry point into catalytically competent cyclic Pd3 clusters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound (OAC2) can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound (OAC2) can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies detailing the dosage effects of OAC2 in animal models are currently lacking.
Metabolic Pathways
This compound (OAC2) is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . For instance, OAC2 is known to participate in cross-coupling reactions, which are important metabolic processes .
Transport and Distribution
The transport and distribution of this compound (OAC2) within cells and tissues involve various transporters or binding proteins . This could also include any effects on its localization or accumulation . For instance, OAC2 is known to be transported and distributed within cells via ArchiveLink configuration transactions .
Subcellular Localization
The subcellular localization of this compound (OAC2) and any effects on its activity or function are complex and can involve various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
合成路线和反应条件: OAC2 可以通过一系列有机反应合成,这些反应涉及使用特定的试剂和催化剂。 具体的合成路线可能有所不同,但通常涉及通过化学修饰激活 Oct4 以及使用有机溶剂 .
工业生产方法: OAC2 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这可能包括使用钯催化反应和其他先进的有机合成技术 .
化学反应分析
反应类型: OAC2 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及将一个官能团替换为另一个官能团。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
主要产物: 这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化反应可能产生含氧衍生物,而还原反应可能产生化合物的还原形式 .
科学研究应用
OAC2 具有广泛的科学研究应用,包括:
化学: 用作有机合成和催化的试剂。
生物学: 在体细胞向 iPSC 的重编程中发挥作用,使其在干细胞研究中具有价值。
医学: 由于其诱导多能性的能力,在再生医学和细胞治疗中具有潜在的应用。
工业: 用于生产高价值化学品和药品
相似化合物的比较
OAC1: Another Oct4 activator with similar reprogramming efficiency.
OAC3: A structural analog of OAC2 with comparable properties.
Uniqueness of OAC2: OAC2 is unique due to its specific activation of the Oct4 gene promoter, which enhances the reprogramming efficiency of somatic cells into iPSCs. This makes it a valuable tool in stem cell research and regenerative medicine .
属性
IUPAC Name |
N-(1H-indol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAFGYWSIWYMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329745 | |
| Record name | N-(1H-indol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6019-39-2 | |
| Record name | N-(1H-indol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of the OAC2 gene in Azorhizobium caulinodans?
A1: The OAC2 gene encodes a dTDP-L-rhamnose synthase []. This enzyme is crucial for the production of rhamnose, a sugar component found in both lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) of A. caulinodans [, ].
Q2: What happens when the OAC2 gene is knocked out in A. caulinodans?
A2: Knocking out the OAC2 gene has several consequences for A. caulinodans:
- Altered LPS structure: The LPS molecules become truncated and exhibit altered migration patterns in gel electrophoresis []. Additionally, the LPS shifts its partitioning from the phenol phase to the water phase during extraction [].
- Impaired EPS production: While the exact impact on EPS production varies between mutant strains, OAC2 knockout generally results in a significant reduction in EPS amount compared to the wild-type strain [, ].
- Defective symbiosis with S. rostrata: Mutant strains fail to establish a successful symbiotic relationship with S. rostrata, resulting in the formation of ineffective, nodule-like structures instead of functional nitrogen-fixing nodules [].
Q3: How does the disruption of OAC2 affect nodule development in S. rostrata?
A3: OAC2 knockout mutants induce the formation of abnormal nodule-like structures on S. rostrata. These structures exhibit the following characteristics:
- Retarded development and lack of differentiation: They lack a clear demarcation between central and peripheral tissues [].
- Absence of key symbiotic components: Leghemoglobin and bacteroids, essential for nitrogen fixation, are absent [].
- Enlarged infection threads: Mutant bacteria are trapped within enlarged, thick-walled infection threads and are unable to be released into plant cells [, ].
Q4: Why is the OAC2 gene crucial for the A. caulinodans-S. rostrata symbiosis?
A4: Research suggests that the OAC2 gene, through its role in LPS and EPS synthesis, is essential for the following:
- Signaling during infection: Both LPS and EPS serve as crucial signaling molecules during the infection process, informing the plant about the presence of the bacteria and allowing the symbiotic interaction to progress [, ].
- Protection against plant defense responses: The production of EPS, particularly in high amounts, helps protect A. caulinodans from the host plant's defense mechanisms, such as the production of reactive oxygen species like H2O2 [].
Q5: How does the structure of LPS influence the symbiotic interaction?
A5: Research suggests that different LPS structures, including those resulting from mutations in other genes involved in LPS synthesis (rfaF, rfaD, and rfaE), have varying effects on the symbiotic interaction [].
- Wild-type LPS: Allows for the normal progression of the symbiotic interaction and nodule development [].
- Moderately truncated LPS (OAC2 mutants): May act as a negative signal, disrupting the communication between the bacteria and the plant, leading to halted development and ineffective nodules [].
- Highly truncated LPS (rfaF, rfaD, and rfaE mutants): These highly truncated forms may no longer function as negative signals, allowing for a more advanced stage of nodule development compared to OAC2 mutants, although still ineffective [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


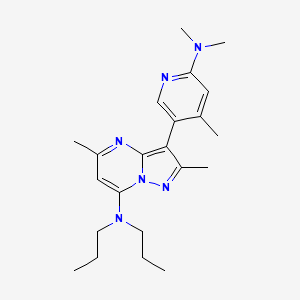

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
